molecular formula C9H12N2O3 B12123340 ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate

ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate

Cat. No.: B12123340
M. Wt: 196.20 g/mol
InChI Key: LFXHAAPVAQEUOK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate typically involves the condensation of ethyl acetoacetate with imidazole under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate can be compared with other imidazole derivatives, such as:

    Ethyl 4-(1H-imidazol-1-yl)butanoate: Lacks the keto group, leading to different reactivity and applications.

    Ethyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate: Contains a pyrazole ring instead of an imidazole ring, resulting in distinct chemical properties.

    Ethyl 3-oxo-4-(1H-triazol-1-yl)butanoate: Features a triazole ring, which can alter its biological activity and synthetic utility.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-imidazol-1-yl-3-oxobutanoate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)5-8(12)6-11-4-3-10-7-11/h3-4,7H,2,5-6H2,1H3

InChI Key

LFXHAAPVAQEUOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CN1C=CN=C1

Origin of Product

United States

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